Superior Antiviral Potency of QL47 Against Dengue Virus Compared to In-Class BTK Inhibitors
In head-to-head-cell-based assays, QL47 demonstrates potent antiviral activity against Dengue virus serotype 2 (DENV2), a property not shared by other known BTK inhibitors. The antiviral activity of QL47 is structurally dependent on its acrylamide warhead, as the non-reactive propanamide analog, QL-XII-47R, is completely inactive [1].
| Evidence Dimension | Antiviral Activity (IC90 against DENV2) and Dependence on Covalent Warhead |
|---|---|
| Target Compound Data | IC90: 0.343 μM (QL47) |
| Comparator Or Baseline | No Comparable Antiviral Activity (Ibrutinib, CGI-1746, BMX-IN-1); No Activity (QL-XII-47R, the non-covalent analog) |
| Quantified Difference | QL47 is active at sub-micromolar concentrations while structurally related BTK inhibitors and its own non-covalent analog show no activity. |
| Conditions | Huh7 cell-based DENV2 infection assay; 2 μM QL-XII-47R analog tested side-by-side. |
Why This Matters
This proves that QL47's antiviral activity is unique and requires the specific chemical structure, making it an irreplaceable chemical probe for studying host-targeting antiviral mechanisms.
- [1] Liang, Y., et al. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. View Source
